molecular formula C4H6F5N B13567908 3,3,4,4,4-Pentafluorobutan-2-amine CAS No. 1781334-71-1

3,3,4,4,4-Pentafluorobutan-2-amine

Cat. No.: B13567908
CAS No.: 1781334-71-1
M. Wt: 163.09 g/mol
InChI Key: RUEFEAYJKJRHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,4-Pentafluorobutan-2-amine is an organic compound with the molecular formula C4H6F5N It is characterized by the presence of five fluorine atoms attached to the butane backbone, making it a highly fluorinated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluorobutan-2-amine typically involves the introduction of fluorine atoms into the butane backbone. One common method is the hydroaminoalkylation (HAA) reaction, which involves the catalytic addition of an amine to a fluorinated alkene. This reaction is often carried out under mild conditions using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroaminoalkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,4,4,4-Pentafluorobutan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutan-2-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,4-Pentafluorobutan-2-amine is unique due to its specific arrangement of fluorine atoms and the position of the amine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

1781334-71-1

Molecular Formula

C4H6F5N

Molecular Weight

163.09 g/mol

IUPAC Name

3,3,4,4,4-pentafluorobutan-2-amine

InChI

InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3

InChI Key

RUEFEAYJKJRHIH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)(F)F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.